N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide is a compound that features a tetrazole ring, a benzamide moiety, and a cyclooctyl group. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structural properties, which include a five-membered ring consisting of four nitrogen atoms and one carbon atom . This compound is of interest in various fields such as medicinal chemistry, agriculture, and material science.
Scientific Research Applications
N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide is a derivative of tetrazole, a five-membered ring compound with four nitrogen and one carbon atom . Tetrazoles have a wide range of medicinal activity and potential role in biosciences . .
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways due to their broad range of biological effects .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects .
Safety and Hazards
Future Directions
Tetrazoles and their derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . They are also used as promoters in the synthesis of oligonucleotides . Therefore, the development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important future directions .
Biochemical Analysis
Biochemical Properties
N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This compound acts as an inhibitor of xanthine oxidase, thereby reducing the production of uric acid and potentially alleviating conditions such as gout . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, influencing their activity and modulating cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The tetrazole ring in the compound serves as a hydrogen bond acceptor, allowing it to form stable complexes with target enzymes and proteins. For instance, the interaction with xanthine oxidase involves the formation of hydrogen bonds with specific amino acid residues in the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as xanthine oxidase. The compound inhibits the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism and energy production.
Preparation Methods
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety and epilepsy research.
What sets this compound apart is its unique combination of a cyclooctyl group and a benzamide moiety, which may confer distinct biological activities and pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclooctyl-3-(tetrazol-1-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(18-14-8-4-2-1-3-5-9-14)13-7-6-10-15(11-13)21-12-17-19-20-21/h6-7,10-12,14H,1-5,8-9H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLTLMTPNEJIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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